

solubility of 4-(aminomethyl)-1(2H)-phthalazinone in various organic solvents

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Compound of Interest

Compound Name: 4-(Aminomethyl)-1(2H)-phthalazinone

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An In-depth Technical Guide to the Solubility of **4-(aminomethyl)-1(2H)-phthalazinone** in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

4-(aminomethyl)-1(2H)-phthalazinone belongs to the phthalazinone class of heterocyclic compounds, a scaffold recognized as a "privileged structure" in medicinal chemistry due to its wide range of pharmacological activities, including anticancer, anti-inflammatory, and antihypertensive properties.[1][2][3] The successful development of any active pharmaceutical ingredient (API) is fundamentally dependent on its physicochemical properties, with solubility being one of the most critical parameters.[4] Poor solubility can lead to low bioavailability, hindering the therapeutic potential of promising drug candidates.[5] This technical guide provides a comprehensive framework for understanding, determining, and applying the solubility data of **4-(aminomethyl)-1(2H)-phthalazinone** in various organic solvents. It is intended for researchers, chemists, and formulation scientists engaged in the characterization and development of this and structurally related molecules.

Physicochemical Profile and Structural Analysis of 4-(aminomethyl)-1(2H)-phthalazinone

A molecule's solubility is intrinsically linked to its structure. A thorough analysis of the physicochemical properties of **4-(aminomethyl)-1(2H)-phthalazinone** provides the basis for predicting its behavior in different solvent systems.

Table 1: Core Physicochemical Properties

Property	Value	Source
IUPAC Name	4-(Aminomethyl)phthalazin-1(2H)-one	-
CAS Number	22370-18-9	[6] [7]
Molecular Formula	C ₉ H ₉ N ₃ O	[6] [7]
Molecular Weight	175.19 g/mol	[6] [7]
Topological Polar Surface Area (TPSA)	71.77 Å ²	[8]

| Predicted LogP | 0.3818 |[\[8\]](#) |

Structural Insights:

The structure of **4-(aminomethyl)-1(2H)-phthalazinone** contains several key functional groups that dictate its solubility:

- Phthalazinone Core:** This bicyclic system contains a lactam moiety. The lactam group can exhibit tautomerism, but it predominantly exists in the lactam form.[\[2\]](#) The carbonyl group (C=O) and the adjacent nitrogen atoms can act as hydrogen bond acceptors.
- Aminomethyl Group (-CH₂NH₂):** The primary amine is a potent hydrogen bond donor and can also act as an acceptor.[\[9\]](#) Its basic nature means it can be protonated in acidic media, a common strategy to enhance aqueous solubility.
- Aromatic Ring:** The benzene ring imparts a degree of lipophilicity to the molecule.

The molecule's TPSA of 71.77 Å² suggests significant polarity, predicting favorable interactions with polar solvents. The low positive LogP value indicates a relatively balanced hydrophilic-lipophilic character, suggesting it will not be highly soluble in very nonpolar, hydrocarbon-based solvents.[8]

Theoretical Principles of Solubility

The dissolution of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[9][10] For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.

- **Polar Protic Solvents** (e.g., Methanol, Ethanol): These solvents can donate and accept hydrogen bonds. Given that **4-(aminomethyl)-1(2H)-phthalazinone** has multiple hydrogen bond donor (NH, NH₂) and acceptor (C=O, N) sites, it is expected to exhibit favorable solubility in these solvents.[8]
- **Polar Aprotic Solvents** (e.g., DMSO, Acetonitrile, Acetone): These solvents have dipole moments and can accept hydrogen bonds but cannot donate them. They can solvate the molecule by interacting with its polar regions. Acetonitrile, for instance, has been successfully used as a solvent to improve the solubility of a phthalazinone precursor during synthesis, indicating its potential utility.[11][12]
- **Nonpolar Solvents** (e.g., Hexane, Toluene): These solvents interact primarily through weak London dispersion forces. The high polarity of **4-(aminomethyl)-1(2H)-phthalazinone** makes it unlikely to be readily soluble in these solvents, as the strong solute-solute interactions (like hydrogen bonding) would be difficult to overcome.[9]

Experimental Protocol for Solubility Determination: The Saturation Shake-Flask Method

To obtain reliable and reproducible solubility data, a robust experimental method is essential. The saturation shake-flask (SSF) method is widely regarded as the gold standard for determining thermodynamic equilibrium solubility.[13][14]

Causality Behind Method Selection

The SSF method is chosen because it measures the true thermodynamic equilibrium solubility, which is the maximum concentration of a substance that can be fully dissolved in a solvent under specific conditions.^[13] This is a critical parameter for pharmaceutical development, unlike kinetic solubility, which can overestimate the stable concentration.^[13] The use of High-Performance Liquid Chromatography (HPLC) for quantification ensures high specificity and accuracy, allowing for the separation of the API from any potential impurities or degradants.^[14]

Step-by-Step Protocol

Objective: To determine the equilibrium solubility of **4-(aminomethyl)-1(2H)-phthalazinone** in a range of organic solvents at a controlled temperature (e.g., 25 °C).

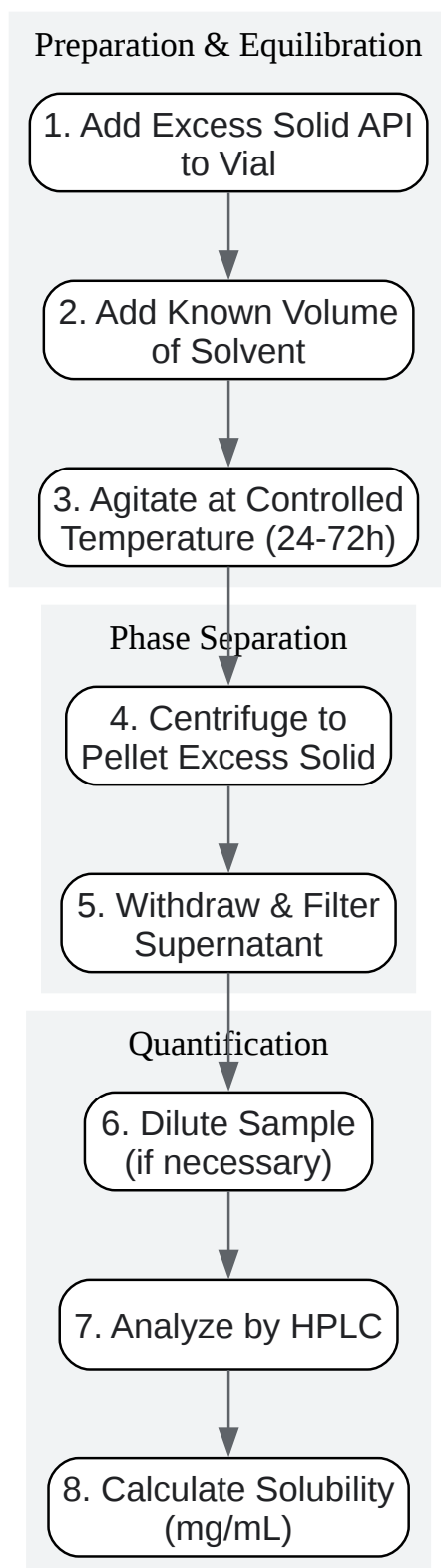
Apparatus & Reagents:

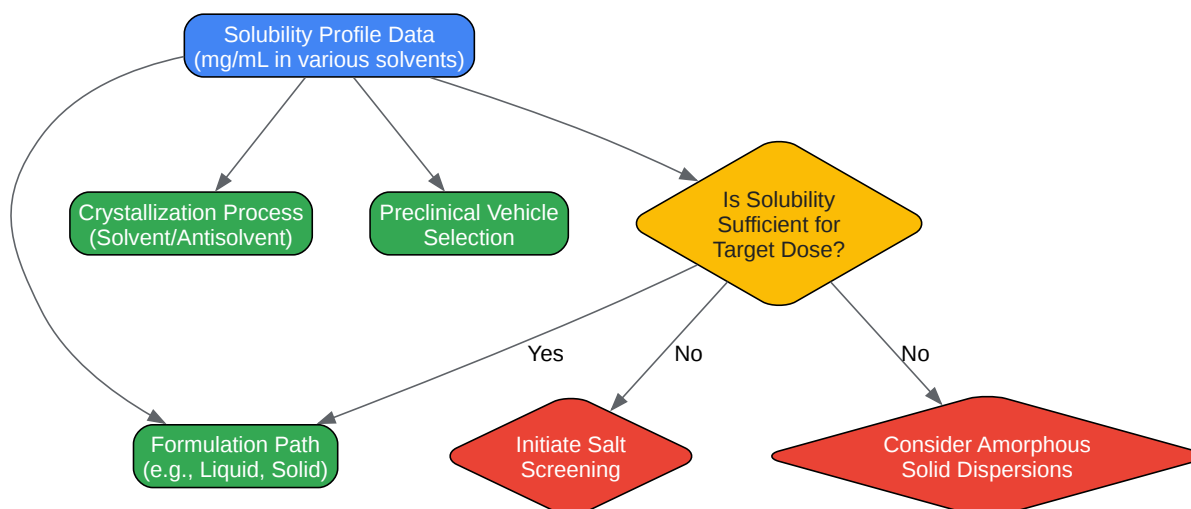
- **4-(aminomethyl)-1(2H)-phthalazinone** (solid, high purity)
- Analytical-grade organic solvents (e.g., Methanol, Ethanol, Isopropanol, Acetonitrile, DMSO, Acetone, Toluene, Hexane)
- 2 mL glass vials with screw caps
- Orbital shaker with temperature control
- Centrifuge capable of holding the vials
- Calibrated analytical balance
- Volumetric flasks and pipettes
- Syringe filters (e.g., 0.22 µm PTFE)
- HPLC system with a suitable detector (e.g., UV-Vis) and column

Procedure:

- Preparation: Add an excess amount of solid **4-(aminomethyl)-1(2H)-phthalazinone** to a 2 mL glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.[\[14\]](#) A starting amount of ~10 mg is typically sufficient.
- Solvent Addition: Add a known volume (e.g., 1 mL) of the selected organic solvent to the vial.
- Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 200 rpm). Allow the samples to equilibrate for a sufficient period. For many compounds, 24 hours is adequate, but for poorly soluble compounds, up to 72 hours may be necessary to ensure equilibrium is reached.[\[14\]](#)
- Phase Separation: After equilibration, remove the vials and let them stand to allow the excess solid to sediment. To ensure complete separation of the solid and liquid phases, centrifuge the vials at high speed (e.g., 10,000 rpm) for 15 minutes.[\[13\]](#)
- Sampling: Carefully withdraw a small aliquot of the clear supernatant. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean HPLC vial to remove any remaining microscopic particles.
- Dilution: If the solution is expected to be highly concentrated, perform a precise dilution with the same solvent to bring the concentration within the linear range of the HPLC calibration curve.
- Quantification: Analyze the sample using a validated HPLC method to determine the concentration of **4-(aminomethyl)-1(2H)-phthalazinone**. The solubility is reported in units such as mg/mL or mol/L.

Experimental Workflow Diagram





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Caption: Impact of solubility data on drug development pathways.

Conclusion

While specific quantitative solubility data for **4-(aminomethyl)-1(2H)-phthalazinone** is not widely published, a robust framework exists for its determination and interpretation. Based on its structural features, the compound is predicted to be most soluble in polar protic and polar aprotic organic solvents. The Saturation Shake-Flask method coupled with HPLC analysis provides a reliable means to generate a comprehensive solubility profile. This data is not merely an academic exercise; it is a cornerstone of rational drug development, directly influencing formulation design, purification strategies, and the overall timeline for advancing a promising molecule toward clinical application.

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